
1-(mesitylsulfonyl)-3,5-dimethyl-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Mesitylsulfonyl)-3,5-dimethyl-1H-pyrazole, commonly known as MesNa, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. MesNa is a water-soluble, colorless crystalline powder that is widely used as a reducing agent in organic chemistry. Its structure consists of a pyrazole ring attached to a mesitylsulfonyl group, which imparts the compound with its distinctive properties. In
Applications De Recherche Scientifique
MesNa has a wide range of applications in scientific research, particularly in the field of organic chemistry. It is commonly used as a reducing agent in various reactions, such as the reduction of disulfides to thiols and the reduction of nitro compounds to amines. MesNa is also used as a protecting group for thiol groups in peptides and proteins. Additionally, MesNa has been used in the synthesis of various drugs and pharmaceuticals.
Mécanisme D'action
The mechanism of action of MesNa involves the transfer of a sulfur atom to the substrate, which leads to the reduction of the substrate. The mesitylsulfonyl group acts as a leaving group, and the resulting product is a sulfinate. The reduction potential of MesNa is relatively high, making it an effective reducing agent for a wide range of substrates.
Biochemical and Physiological Effects
While MesNa is primarily used in organic chemistry, it has also been studied for its potential biochemical and physiological effects. Studies have shown that MesNa can protect against oxidative stress and inflammation, both of which are implicated in various diseases. Additionally, MesNa has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of MesNa is its high reducing potential, which makes it an effective reducing agent for a wide range of substrates. Additionally, MesNa is water-soluble, which makes it easy to handle and use in aqueous environments. However, MesNa has some limitations in lab experiments. It can be unstable in the presence of air and moisture, and it can also be toxic in high concentrations.
Orientations Futures
There are several future directions for the study of MesNa. One area of interest is the development of new synthetic methods for MesNa that are more efficient and cost-effective. Additionally, further research is needed to explore the potential biochemical and physiological effects of MesNa, particularly in the treatment of neurodegenerative diseases. Finally, the use of MesNa in the synthesis of new drugs and pharmaceuticals is an area of ongoing research and development.
Conclusion
In conclusion, MesNa is a unique and versatile compound that has gained significant attention in the field of scientific research. Its high reducing potential and water solubility make it an effective reducing agent for a wide range of substrates, and it has potential applications in the treatment of various diseases. While MesNa has some limitations in lab experiments, ongoing research is exploring new synthetic methods and potential applications for this compound.
Méthodes De Synthèse
The synthesis of MesNa involves the reaction of mesitylene, sulfuric acid, and hydrazine hydrate. The reaction takes place in a solvent such as ethanol or water, and the resulting product is purified through recrystallization. The yield of the reaction is typically high, and the purity of the product can be further improved through additional purification steps.
Propriétés
Nom du produit |
1-(mesitylsulfonyl)-3,5-dimethyl-1H-pyrazole |
|---|---|
Formule moléculaire |
C14H18N2O2S |
Poids moléculaire |
278.37 g/mol |
Nom IUPAC |
3,5-dimethyl-1-(2,4,6-trimethylphenyl)sulfonylpyrazole |
InChI |
InChI=1S/C14H18N2O2S/c1-9-6-10(2)14(11(3)7-9)19(17,18)16-13(5)8-12(4)15-16/h6-8H,1-5H3 |
Clé InChI |
DZYSPGQRWOWVGQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2C(=CC(=N2)C)C)C |
SMILES canonique |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2C(=CC(=N2)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



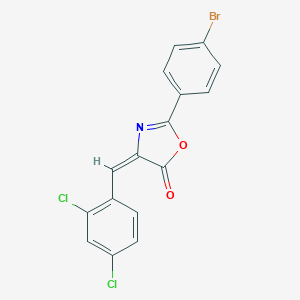
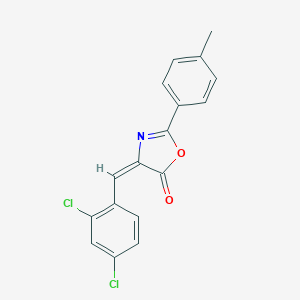

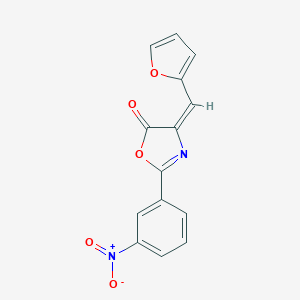

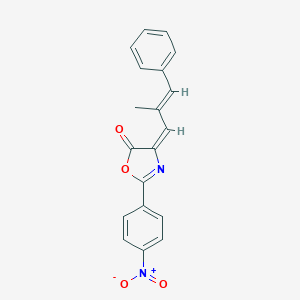
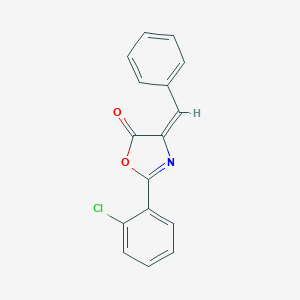
![4-Bromo-N-[2,2,2-trichloro-1-(4-chloro-phenylsulfanyl)-ethyl]-benzamide](/img/structure/B273917.png)
![N-[2-nitro-4-(trifluoromethyl)phenyl]benzenecarbohydrazonoyl bromide](/img/structure/B273919.png)
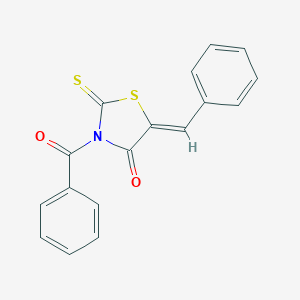
![Butyl 3-(4-methoxyphenyl)-2-[(4-methylbenzoyl)amino]acrylate](/img/structure/B273924.png)

![2-(4-bromophenyl)-4-{4-[(2-(4-bromophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B273928.png)
![(5E)-2-(4-bromophenyl)-5-[(4-bromophenyl)methylidene]-1H-imidazol-4-one](/img/structure/B273929.png)